1-(3-Methoxyphenyl)ethan-1,2-diamine

Medicinal Chemistry Isomer Differentiation Hydrogen Bonding

Researchers often face supply challenges for regioisomerically pure arylethylenediamines critical for SAR studies. This compound provides the specific meta-methoxy substitution, crucial for predictable N,N'-chelation without intramolecular H-bonding. Key supply chain advantages: • Distinct regioisomer for substance P antagonist programs, avoiding common ortho-analogs. • Enables direct synthesis of C1-symmetric chiral ligands; both (R)- and (S)-enantiomers available. • 98% purity ensures reliability in metal-catalyzed steps, minimizing side reactions in MOF or salen-ligand synthesis.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B12120438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)ethan-1,2-diamine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CN)N
InChIInChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3
InChIKeyFEYNEJSEBGSCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)ethan-1,2-diamine – Mono-Arylethylenediamine Building Block


1-(3-Methoxyphenyl)ethan-1,2-diamine (CAS: 14088-85-8; MF: C9H14N2O; MW: 166.22 g/mol) is a mono-arylethylenediamine derivative belonging to the class of acyclic ethylenediamines, recognized as intermediates for substance P receptor antagonists and other biologically active molecules [1]. It features a primary amine terminus and a secondary amine linked to an ethane backbone, with a 3-methoxyphenyl substituent that imparts specific electronic and steric properties through the meta-positioned methoxy group . Unlike its ortho- and para-isomers, the meta configuration avoids intramolecular hydrogen bonding with the adjacent amine while modulating the aromatic ring's electron density, making it a strategically distinct scaffold for medicinal chemistry and coordination chemistry applications [2].

Scaffold Meta-methoxy acyclic ethylenediamine; distinct from ortho/para isomers
Chirality Chiral benzylic center; (R)- and (S)-enantiomers accessible for stereochemical control
Function Primary/secondary diamine building block for ligands, metal complexes, and SAR studies

Why 1-(3-Methoxyphenyl)ethan-1,2-diamine Cannot Be Substituted


Simple substitution of 1-(3-methoxyphenyl)ethan-1,2-diamine with its ortho-, para-, or unsubstituted phenyl analogs is not scientifically valid due to significant differences in electronic distribution, hydrogen-bonding capacity, and steric profile arising from the meta-methoxy position [1]. In related phenethylamine scaffolds, the meta-methoxy group has been shown to alter MAO substrate specificity and inhibitor binding kinetics compared to para-substituted analogs, directly impacting biological activity profiles [2]. Furthermore, the number of hydrogen bond donors (2) and acceptors (3) in this compound, combined with its specific logP, dictates its solubility, membrane permeability, and metal-coordination behavior in ways that are non-transferable to dimethylated or bis-arylated variants . Substituting without empirical verification risks failed syntheses, altered catalytic activity in metal complexes, and invalid structure-activity relationship conclusions in drug discovery programs.

Electronic shift Meta-methoxy electronic effects do not transfer to ortho or para isomers, altering reactivity and SAR interpretation.
H-bond topology Meta avoids intramolecular H-bonding; ortho isomer competes with the amine, which may disrupt metal coordination.
Conformational profile Reduced conformational flexibility versus para may shift binding entropy and target engagement outcomes.

1-(3-Methoxyphenyl)ethan-1,2-diamine: Differentiating from Analogs


Meta-Methoxy H-Bond Acceptor Topology vs. Ortho/Para

The 3-methoxyphenyl (meta) isomer presents a distinct hydrogen-bond acceptor topology with 3 H-bond acceptors, compared to the 2-methoxyphenyl (ortho) isomer which can engage in intramolecular H-bonding with the adjacent secondary amine, and the 4-methoxyphenyl (para) isomer which exhibits a different spatial orientation of the oxygen lone pairs [1]. This quantitative difference in accessible H-bonding sites is critical for target engagement and crystal engineering. In related N-arylethylenediamine scaffolds, meta-substitution has been shown to reduce conformational flexibility by approximately 40% compared to para-isomers, directly impacting entropy costs upon target binding .

H-Bond Topology
Class-level inference
3 H-bond acceptors (meta) vs. ortho (2, intramolecular)
~40% reduced conformational sampling vs. para
Supports predictable amine coordination; ortho may compete
Based on MD simulations on related methoxy-diamine scaffolds
Medicinal Chemistry Isomer Differentiation Hydrogen Bonding

Supplier Purity Grade Comparison

The target compound is commercially available with quantifiable purity specifications that vary by supplier and impact procurement decisions. Fluorochem (CAS 14088-85-8) and Bidepharm (CAS 1213317-27-1) offer 95% purity as the minimum specification, while Leyan (CAS 14088-85-8) provides a higher 98% purity grade . This 3% absolute purity difference corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is critical for applications sensitive to trace amine contaminants, such as catalytic asymmetric synthesis or biological assays where impurity-driven off-target effects could confound results .

Purity Grade
Data to verify
98% (Leyan) vs. 95% (standard suppliers)
60% lower maximum impurity burden
Higher purity reduces trace amine interference risk
Supplier COA verification recommended; analytical methods vary
Chemical Procurement Quality Assurance Batch Consistency

Weak PNMT Inhibition Profile

BindingDB records a Ki of 1.11 x 10^6 nM (1.11 mM) for 1-(3-methoxyphenyl)ethane-1,2-diamine against phenylethanolamine N-methyltransferase (PNMT) [1]. This exceptionally weak affinity confirms that the compound is not a significant PNMT inhibitor, distinguishing it from structurally related phenethylamine analogs that exhibit sub-micromolar PNMT inhibition. This negative data point is valuable for researchers selecting a scaffold that will not interfere with catecholamine metabolism pathways, providing a clean baseline for target-specific studies.

PNMT Inhibition
Supporting evidence
Ki = 1.11 mM
Confirms scaffold neutrality for catecholamine pathways
~10,000-fold weaker than prototypical PNMT inhibitors; radiochemical assay
Enzyme Inhibition PNMT Binding Affinity

Chiral (R)- and (S)-Enantiomer Availability

Unlike the unsubstituted N-phenylethylenediamine which lacks a chiral center, 1-(3-methoxyphenyl)ethane-1,2-diamine is chiral at the benzylic carbon. Both enantiomers are commercially available: (1R)- with CAS 1213317-27-1 from AKSci and (1S)- with CAS 1213576-15-8 from Bidepharm, both at 95% purity . This is in contrast to the symmetric bis-arylated analog 1,2-bis(3-methoxyphenyl)ethane-1,2-diamine which requires more complex resolution. The availability of individual enantiomers enables stereospecific synthesis of chiral ligands and catalysts without the need for in-house chiral resolution, saving 2–4 weeks of development time in asymmetric synthesis programs .

Enantiomer Access
Class-level inference
(R)- and (S)-enantiomers commercially available at 95% purity
Immediate access vs. 2–4 weeks in-house resolution
Enables stereospecific synthesis without resolution step
Availability may vary by supplier; verify lot-specific enantiomeric purity
Chiral Synthesis Asymmetric Catalysis Enantiopure Building Blocks

1-(3-Methoxyphenyl)ethan-1,2-diamine Applications


Chiral Ligand Synthesis for Asymmetric Catalysis

The commercial availability of both (R)- and (S)-enantiomers of 1-(3-methoxyphenyl)ethane-1,2-diamine at 95% purity enables the direct synthesis of C1-symmetric chiral vicinal diamine ligands without in-house resolution [1]. The meta-methoxy group provides a tunable electronic handle on the aryl ring that influences the Lewis basicity of the coordinated nitrogen, a property not available in the unsubstituted phenyl analog. This compound can be immediately incorporated into salen-type ligand scaffolds, where the 3-methoxy substituent has been shown to enhance lipophilicity and cellular uptake in metal complexes, as demonstrated with related bis(3-methoxyphenyl)ethylenediamine iron(III) complexes that induced ferroptosis in cancer cells [2].

Substance P Antagonist Scaffold Development

As a mono-arylated ethylenediamine, this compound falls within the structural scope of acyclic ethylenediamine derivatives claimed as substance P receptor antagonists (US Patent 5,521,220A) [1]. The meta-methoxy substitution pattern distinguishes it from the 2-methoxyphenyl variants more commonly exemplified in the patent literature, offering medicinal chemists a distinct regioisomer for exploring SAR around the aryl ring. The confirmed weak PNMT inhibition (Ki = 1.11 mM) provides a clean selectivity baseline, reducing the risk of confounding catecholamine-related effects in in vivo models of inflammation and CNS disorders [2].

Coordination Chemistry & MOF Construction

With 3 hydrogen bond acceptors and 2 hydrogen bond donors, 1-(3-methoxyphenyl)ethane-1,2-diamine offers a defined polytopic coordination profile suitable for constructing mixed-donor metal complexes [1]. The meta-methoxy group does not compete with the amine nitrogens for metal coordination (unlike the ortho isomer), ensuring predictable N,N'-chelating behavior. The 98% purity grade from Leyan is recommended for MOF synthesis where trace impurities can disrupt framework crystallization [2]. The chiral nature of the compound further enables the construction of homochiral MOFs for enantioselective separations.

Building Block for Iron(III) Anticancer Complexes

Although the primary literature reports on the bis(3-methoxyphenyl) variant, the mono(3-methoxyphenyl)ethylenediamine serves as a precursor for stepwise imine condensation to generate unsymmetrical salen-type ligands [1]. Researchers can selectively functionalize the free primary amine to introduce a second, different aryl aldehyde, creating heteroditopic ligands not accessible from symmetrical diamines. The resulting iron(III) complexes are being investigated for ferroptosis induction in triple-negative breast cancer (MDA-MB-231) with selectivity over non-malignant cells (MCF-10A, HS-5, SV-80) [2]. Procuring the 98% purity grade minimizes iron-chelation by amine impurities that could poison the metalation step.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand development
Enantiopure vicinal diamine scaffold
Stereochemical fidelity in metal complexes
Substance P receptor signaling studies
Meta-methoxy regioisomer for SAR exploration
Selectivity baseline (low PNMT inhibition)
Homochiral MOF construction
N,N'-chelating behavior unaffected by methoxy
Crystallization purity and framework homogeneity
Iron(III) complex cell-model studies
Stepwise imine condensation for unsymmetrical ligands
Ferroptosis and cell-viability endpoints
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